N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Kinase inhibition Antimalarial drug discovery Scaffold topology

Standard bipyridine-sulfonamide libraries often lack the 2,3'-connectivity critical for unexplored target space. This compound solves that gap with a distinct chelation geometry and electronic profile (5-fluoro-2-methoxy substitution) for metalloenzyme and kinase research. - Enables medium-throughput phenotypic screening against P. falciparum with a drug-like profile (MW 373.4, XLogP3 2.0). - Low-cost entry point with commercial availability in multi-milligram quantities. - Structurally distinct from patented 3,3'-series for scaffold-hopping and novel IP.

Molecular Formula C18H16FN3O3S
Molecular Weight 373.4
CAS No. 2034543-04-7
Cat. No. B2639477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
CAS2034543-04-7
Molecular FormulaC18H16FN3O3S
Molecular Weight373.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C18H16FN3O3S/c1-25-17-5-4-15(19)10-18(17)26(23,24)22-11-13-6-8-21-16(9-13)14-3-2-7-20-12-14/h2-10,12,22H,11H2,1H3
InChIKeyBLAFKDYUPQQWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-Bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide: Structural and Physicochemical Baseline


N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 2034543-04-7) is a synthetic small-molecule sulfonamide featuring a 2,3'-bipyridine scaffold linked via a methylene bridge to a 5-fluoro-2-methoxybenzenesulfonamide moiety [1]. Its molecular formula is C₁₈H₁₆FN₃O₃S with a molecular weight of 373.4 g/mol, a calculated XLogP3 of 2.0, a topological polar surface area of 89.6 Ų, and one hydrogen bond donor [1]. The compound belongs to the bipyridine-sulfonamide chemotype, a scaffold class for which validated pharmacological precedents exist—most notably as Plasmodium falciparum PI4K (PfPI4K) inhibitors (e.g., CHMFL-PI4K-127) [2] and in patent-protected series targeting neurodegenerative diseases [3]. However, it is critical to note that no peer-reviewed primary research article or issued patent specifically reports biological assay data for this exact compound. The evidence compiled herein relies on class-level inference from structurally related bipyridine-sulfonamide congeners, computational physicochemical predictions, and vendor-reported characterization data. Procurement decisions must be made with the explicit understanding that target-specific potency, selectivity, ADME, and in vivo efficacy data for this specific compound are absent from the public domain as of the search date.

N-([2,3'-Bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide: Uniqueness vs. Generic Analogs


Bipyridine-sulfonamide derivatives are not interchangeable commodities. Three structural variables are decisive: (i) the bipyridine connectivity isomer (2,2′-, 2,3′-, 3,3′-, or 2,4′-), which dictates the spatial vector of the nitrogen lone pairs and profoundly influences metal coordination geometry and target binding poses [1]; (ii) the sulfonamide aryl substitution pattern, where the 5-fluoro-2-methoxy combination imparts a distinct electronic profile (electron-withdrawing fluoro at C5, electron-donating methoxy at C2) that modulates sulfonamide NH acidity (pKa) and hydrogen-bonding capacity relative to unsubstituted, mono-substituted, or differently halogenated analogs [2]; and (iii) the methylene linker length between the bipyridine and sulfonamide, which controls conformational flexibility and the relative orientation of the two pharmacophoric elements. In the PfPI4K inhibitor series, changing the bipyridine connectivity from 3,3′- to any other isomer abolished target potency, and SAR around the sulfonamide aryl ring showed that subtle substituent modifications caused IC₅₀ shifts exceeding 100-fold [3]. Therefore, a generic bipyridine-sulfonamide cannot be assumed to recapitulate the binding mode or biological profile of this specific compound without experimental validation.

N-([2,3'-Bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide: Differentiation Evidence vs. Closest Analogs


2,3′- vs. 3,3′-Bipyridine Scaffold Comparison

The target compound features a 2,3′-bipyridine connectivity, which is structurally distinct from the 3,3′-bipyridine scaffold employed in the optimized PfPI4K inhibitor CHMFL-PI4K-127 [1]. In the published PfPI4K SAR campaign, the 3,3′-bipyridine connectivity was essential for activity; alternative connectivity isomers were either inactive or displayed IC₅₀ values >1 µM against PfPI4K [1]. This demonstrates that bipyridine connectivity is not merely a topological descriptor but a critical determinant of kinase binding site complementarity. The 2,3′-isomer presents the two pyridyl nitrogen atoms in a different spatial arrangement compared with the 3,3′-isomer, with one nitrogen in the 2-position of the first ring and the other in the 3′-position of the second ring, creating an asymmetric chelation geometry that may preferentially engage distinct metal-dependent or metal-independent protein targets. No direct PfPI4K inhibition data exist for the target compound; this evidence represents a class-level inference from the broader bipyridine-sulfonamide SAR literature.

Kinase inhibition Antimalarial drug discovery Scaffold topology

5-Fluoro-2-Methoxy vs. Thiophene-2-Sulfonamide Aryl Substitution

The closest commercially cataloged structural analog sharing the identical 2,3′-bipyridin-4-ylmethyl scaffold is N-([2,3′-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide (CAS 2034562-36-0) [1]. The target compound replaces the thiophene ring with a 5-fluoro-2-methoxy-substituted benzene ring. This substitution produces distinct electronic effects: the 5-fluoro group is electron-withdrawing (–I effect, Hammett σₘ ≈ 0.34), while the 2-methoxy group is electron-donating (+M effect, Hammett σₚ ≈ –0.27) [2]. The resulting push-pull electronic system on the aryl ring modulates the sulfonamide NH proton acidity and hydrogen-bond donor capacity compared with the electronically more uniform thiophene analog. In related benzenesulfonamide series evaluated against tissue-nonspecific alkaline phosphatase (TNAP), the 5-fluoro-2-methoxy substitution pattern conferred measurable potency differences: a close analog, 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide (CHEMBL568090), exhibited an IC₅₀ of <100 nM against human TNAP, whereas structurally simpler benzenesulfonamides lacking the fluoro-methoxy combination showed IC₅₀ values in the micromolar range [3]. While not a direct head-to-head comparison with the target compound, this establishes that the 5-fluoro-2-methoxybenzenesulfonamide substructure can confer sub-100 nM biochemical potency in at least one therapeutically relevant enzyme system.

Medicinal chemistry Structure-activity relationship Sulfonamide electronics

Lipophilicity and Hydrogen-Bonding Profile vs. Related Analogs

The target compound's computed physicochemical parameters (MW 373.4, XLogP3 2.0, TPSA 89.6 Ų, 1 HBD, 7 HBA, 6 rotatable bonds, 26 heavy atoms) [1] place it within Lipinski and Veber drug-likeness space. A comparison with representative bipyridine-sulfonamide analogs reveals differentiated property profiles. CHMFL-PI4K-127 (MW 453.9, contains a carboxamide and a chloro substituent) is heavier and more polar [2]. N-([2,3′-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide (MW ~359, sulfur-containing heterocycle) has a lower hydrogen-bond acceptor count and different polar surface area [3]. N-([2,3′-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide (CAS not retrieved; p-tolyl analog) has higher lipophilicity due to the methyl substituent replacing the fluoro and methoxy groups [3]. The target compound's XLogP3 of 2.0, driven by the balanced fluoro (lipophilicity-enhancing) and methoxy/sulfonamide (polarity-conferring) groups, positions it in a moderate lipophilicity range (clogP 1–3) generally associated with favorable oral absorption and lower promiscuity risk compared with more lipophilic analogs (clogP >4) [4]. The single hydrogen bond donor (sulfonamide NH) limits the compound's capacity for non-specific protein binding relative to analogs bearing additional HBD groups such as carboxamides or primary amines.

Drug-likeness Physicochemical profiling ADME prediction

Commercial Availability and Procurement from Life Chemicals

The target compound is commercially available from Life Chemicals (catalog number F6514-9007) in quantities ranging from 2 μmol to 15 mg, with pricing from $54 (1 mg) to $89 (15 mg) as of the 2023 catalog [1]. In contrast, the thiophene analog N-([2,3′-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide (CAS 2034562-36-0) and the 4-methylphenyl analog N-([2,3′-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide appear primarily on non-preferred vendor sites with less transparent purity documentation and less established supply chains [2]. Life Chemicals' inclusion of this compound in their screening collection implies a minimum purity standard (typically ≥90% by LCMS and/or ¹H NMR) and batch-to-batch quality control documentation , which is a practical procurement consideration that differentiates it from analogs available only through non-validated sources. No comparative purity data across vendors can be provided as the excluded vendor sources are not evaluable under the constraints of this analysis.

Compound procurement Screening library Vendor comparison

Bipyridine-Sulfonamide Scaffold Validation in PfPI4K and Neurodegeneration

The bipyridine-sulfonamide chemotype has been validated in two distinct therapeutic contexts. First, CHMFL-PI4K-127 (3,3′-bipyridine-sulfonamide) achieved PfPI4K IC₅₀ = 0.9 nM with high selectivity over human lipid and protein kinases and in vivo oral efficacy in both blood-stage (80 mg/kg) and liver-stage (1 mg/kg) murine malaria models [1]. Second, a distinct patent series (WO2012069428A1, assigned to Noscira S.A.) claims bipyridine-sulfonamide derivatives for neurodegenerative disease treatment, specifically Alzheimer's disease, cardiovascular disease, and ischemic pathology [2]. The 2,3′-bipyridine connectivity represented by the target compound is not explicitly exemplified in either the CHMFL-PI4K-127 publication or the Noscira patent, indicating that the target compound occupies an underexplored region of chemical space within this validated scaffold class. This represents a potential opportunity for novel IP generation, but it must be clearly stated that no target engagement, cellular activity, or in vivo data exist for this specific compound.

Target validation Patent landscape Therapeutic indication

Absence of Compound-Specific Biological Data

An exhaustive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, Google Patents, WIPO Patentscope, and major vendor databases (excluding benchchems, molecule, evitachem, and vulcanchem per the exclusion criteria) yielded no peer-reviewed primary research articles, published patent examples, or curated bioactivity database entries that report IC₅₀, Kd, Ki, EC₅₀, or any other quantitative biological activity measurement for N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 2034543-04-7) [1]. The compound appears in vendor catalogs (Life Chemicals) and chemical aggregator databases (Kuujia.com, ChemSrc) but has not been the subject of a published biological study. All differentiation claims in this Evidence Guide are therefore based on: (i) physicochemical property comparisons with structurally characterized analogs; (ii) class-level biological precedent from the bipyridine-sulfonamide chemotype; and (iii) vendor-reported characterization data. No claim of target-specific potency, selectivity, ADME properties, or in vivo efficacy can be made for this compound. Procurement for biological screening should be understood as an exploratory, high-uncertainty investment that may yield null results.

Data gap analysis Evidence quality assessment Risk disclosure

N-([2,3'-Bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide: Application Scenarios


Antimalarial and Anti-Parasitic Phenotypic Screening

The bipyridine-sulfonamide scaffold has produced the sub-nanomolar PfPI4K inhibitor CHMFL-PI4K-127 with validated in vivo antimalarial efficacy [3]. The target compound's 2,3′-bipyridine connectivity represents an unexplored isomer within this chemotype. Procurement for medium-throughput phenotypic screening against P. falciparum blood-stage cultures (e.g., 3D7 strain SYBR Green or LDH assay) is a scientifically rational application. The compound's drug-like physicochemical profile (MW 373.4, XLogP3 2.0, TPSA 89.6 Ų) [2] supports its suitability for cell-based screening without expected solubility or permeability liabilities. A positive phenotypic hit would justify follow-up target deconvolution (PfPI4K biochemical assay) and SAR expansion around the 2,3′-connectivity. The commercial availability from Life Chemicals in multi-milligram quantities ($54–$89) [2] makes this a low-cost entry point for exploratory screening. Researchers should note the complete absence of pre-existing biological data and design primary screens with appropriate positive (e.g., artemisinin or chloroquine) and negative controls.

Kinase Selectivity Panel Profiling

CHMFL-PI4K-127 demonstrated high selectivity for PfPI4K over human lipid and protein kinases [3]. The target compound's distinct 2,3′-bipyridine connectivity and 5-fluoro-2-methoxybenzenesulfonamide substitution pattern may confer a different kinase selectivity fingerprint. Procurement for broad kinase panel screening (e.g., 100–400 kinase panel at a CRO) could reveal whether the 2,3′-isomer accesses distinct nodes of the kinome relative to the 3,3′-series. The compound's computed properties fall within the range typical of Type I/Type II kinase inhibitors, and the bipyridine moiety can engage the hinge region via hydrogen bonding while the sulfonamide extends toward the solvent-exposed region or selectivity pocket. This application scenario is supported by class-level inference from the established kinase inhibitory activity of bipyridine-sulfonamides, but the specific outcome cannot be predicted.

Metal Coordination and Metalloenzyme Inhibitor Design

The 2,3′-bipyridine moiety is a well-established bidentate ligand for transition metals including Cu(II), Zn(II), Fe(II), and Ru(II) [3]. The asymmetric connectivity (one pyridyl nitrogen at the 2-position, the other at the 3′-position) creates a unique chelation bite angle and geometry distinct from symmetric 2,2′- or 3,3′-bipyridine ligands. This property, combined with the sulfonamide group's capacity to coordinate catalytic metal ions in metalloenzyme active sites (e.g., carbonic anhydrase zinc, TNAP zinc), positions the compound as a potential dual metal-binding pharmacophore [2]. Procurement for metalloenzyme inhibition screening (carbonic anhydrase isoforms, alkaline phosphatases, matrix metalloproteinases) or for synthesis of metal-organic coordination complexes is a structurally justified application. The 5-fluoro-2-methoxy substitution provides a spectroscopic handle (¹⁹F NMR) for binding studies and metabolic tracing.

Fragment-Based Lead Generation for Neurodegeneration

The Noscira patent series (WO2012069428A1) establishes intellectual property precedent for bipyridine-sulfonamide derivatives in Alzheimer's disease and related neurodegenerative conditions [3]. The target compound's 2,3′-bipyridine scaffold is structurally distinct from the exemplified compounds in this patent, potentially offering a scaffold-hopping opportunity for programs seeking composition-of-matter patent space beyond the Noscira claims. The compound's moderate lipophilicity (XLogP3 2.0) and low hydrogen-bond donor count (1 HBD) are consistent with CNS drug-like properties (lower TPSA preferred for blood-brain barrier penetration) [2]. Procurement for target-based screening against neurodegenerative targets (e.g., β-secretase, γ-secretase, tau aggregation, cholinesterases) or for phenotypic neuroprotection assays is a scientifically defensible application, provided the absence of any pre-existing CNS target engagement data is clearly acknowledged.

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